molecular formula C6H7BrN2 B2509769 4-Bromo-2-cyclopropyl-1H-imidazole CAS No. 1256790-50-7

4-Bromo-2-cyclopropyl-1H-imidazole

Cat. No.: B2509769
CAS No.: 1256790-50-7
M. Wt: 187.04
InChI Key: RWFHKTLGXJYMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyclopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis

  • A study by Bellina et al. (2007) presents an efficient method to synthesize 4(5)-aryl-1H-imidazoles, including derivatives of 4-Bromo-1H-imidazole, using a palladium-catalyzed arylation reaction. This method is significant for the preparation of complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).

Anticancer Potential

  • Noolvi et al. (2011) explored the anticancer properties of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives. Among these, a bromo-substituted compound showed significant selectivity toward leukemic cancer cell lines, indicating potential for cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Application in Marine Alkaloid Synthesis

  • Ando and Terashima (2010) developed a novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives, essential for the efficient synthesis of marine alkaloids. This method is crucial for producing biologically interesting compounds like oroidin and hymenidin (Ando & Terashima, 2010).

Synthesis of Imidazolones

  • Gong et al. (2010) developed a copper-catalyzed approach for synthesizing 2,4-disubstituted imidazolones. These derivatives have biological and pharmaceutical significance, highlighting the versatility of imidazole compounds (Gong, Yang, Liu, Jiang, Zhao, & Fu, 2010).

Continuous Production for Medicinal Compounds

  • Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis for 1H-4-substituted imidazoles. This method is key for producing NS5A inhibitors, such as Daclatasvir, used in medical treatments (Carneiro, Gutmann, Souza, & Kappe, 2015).

Antimicrobial Applications

  • Narwal et al. (2012) synthesized novel imidazoles demonstrating potent antimicrobial activities. These findings underscore the relevance of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Safety and Hazards

The safety data sheet for a related compound, “4-Bromo-1H-imidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions for “4-Bromo-2-cyclopropyl-1H-imidazole” could involve further exploration of its potential applications in drug development.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFHKTLGXJYMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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